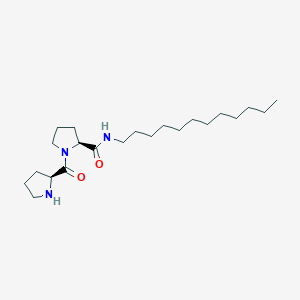

Proline amide derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H41N3O2 |

|---|---|

Molecular Weight |

379.6 g/mol |

IUPAC Name |

(2S)-N-dodecyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(26)20-15-13-18-25(20)22(27)19-14-12-17-23-19/h19-20,23H,2-18H2,1H3,(H,24,26)/t19-,20-/m0/s1 |

InChI Key |

VWPVALOPPKNSFP-PMACEKPBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1CCCN1C(=O)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Sophisticated Chemical Transformations

Strategic Approaches to Proline Amide Synthesis

The construction of the proline amide core and its analogues relies on a variety of strategic synthetic methodologies, each offering unique advantages in terms of control, stereoselectivity, and efficiency.

The direct acylation of L-proline with carboxylic acid chlorides is a fundamental approach to forming the proline amide bond. This reaction, often a variation of the Schotten-Baumann reaction, is typically conducted under basic conditions to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), and the reaction is usually performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. [cite: 15]

A significant challenge in the amidation of L-proline, particularly when the carboxylic acid is first activated with reagents like thionyl chloride (SOCl₂), is the potential for racemization at the α-chiral center. The formation of the acyl chloride intermediate can lead to a loss of stereochemical integrity. To circumvent this issue, biocatalytic methods have been developed. For instance, enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been shown to be a racemization-free process. This approach offers high enantiomeric purity (ee >99%) for the resulting L-prolinamide.

| Method | Reagents | Conditions | Key Feature |

| Chemical Amidation | L-Proline, Carboxylic Acid Chloride, Base (e.g., TEA, Pyridine) | Aprotic Solvent (e.g., DCM, THF), Room Temperature | Standard, widely used method. |

| Biocatalytic Amidation | L-Proline, Ammonia, Immobilized Lipase (e.g., CalB) | Organic Solvent (e.g., 2-methyl-2-butanol), 70°C | Racemization-free, high enantiopurity. |

The synthesis of polyhydroxylated proline amides, which are often potent enzyme inhibitors, requires precise stereochemical control. A notable example is the synthesis of all 16 stereoisomers of N-methyl 5-(hydroxymethyl)-3,4-dihydroxyproline amides. [cite: 24] This was achieved starting from lactones derived from the enantiomers of glucuronolactone (B27817). Such strategies allow for the systematic exploration of the stereochemical requirements for biological activity. Nine of these stereoisomers demonstrated low to submicromolar inhibition of β-N-acetylhexosaminidases, with all eight having a (3R)-hydroxyl configuration being active. [cite: 24]

Another approach involves the stereoselective functionalization of existing pyrrolidine (B122466) rings. For instance, the synthesis of di- and tri-hydroxylated aminocyclohexane derivatives has been achieved through a tandem Overman rearrangement and ring-closing metathesis, followed by stereoselective dihydroxylation or epoxidation/hydrolysis sequences. [cite: 14] These methods provide access to a range of stereochemically defined scaffolds.

Proline N-oxides are valuable peptidomimetics that can modulate the three-dimensional conformation of linear peptides. [cite: 2, 8] The introduction of an N-oxide moiety can influence cis-trans isomerization of the amide bond and direct intramolecular hydrogen bonding interactions. [cite: 8]

The synthesis of proline N-oxides can be achieved through the directed oxidation of the proline nitrogen. For example, the oxidation of N-benzyl proline with one equivalent of meta-chloroperbenzoic acid (m-CPBA) yields the corresponding N-oxide as a single diastereomer. This high degree of diastereoselectivity is attributed to hydrogen bonding between the peracid and the carboxylic acid side chain, which directs the delivery of the oxygen atom to the top face of the proline ring. [cite: 8] This approach has been utilized in the synthesis of a series of tetrapeptides to investigate the effect of the proline N-oxide on their secondary structure. [cite: 2, 8]

| Precursor | Oxidizing Agent | Key Feature | Resulting Moiety |

| N-Alkyl Proline | m-CPBA | Intramolecular hydrogen bonding directed oxidation | Proline N-Oxide |

Modern drug discovery often relies on the rapid generation of large and diverse libraries of compounds. Advanced synthetic strategies, including multi-component reactions and combinatorial chemistry, are well-suited for this purpose.

An efficient method for producing optically pure N-aryl proline amides combines monoamine oxidase (MAO-N)-catalyzed desymmetrization of cyclic meso-amines with the Ugi-Smiles multicomponent reaction. This represents a fully asymmetric Ugi-Smiles process.

Combinatorial libraries of proline-rich peptides have been synthesized to identify inhibitors of sickle cell hemoglobin polymerization. [cite: 7] A novel proline-rich peptide ligand was first identified through phage display, and a combinatorial library based on its structure was then synthesized and screened, leading to the discovery of a potent inhibitory peptide. [cite: 7]

Furthermore, mixture-based synthetic combinatorial libraries allow for the assessment of millions of compounds by testing a much smaller number of samples. This approach was used to screen over 6 million compounds, leading to the identification of a bis-cyclic guanidine (B92328) library with strong antibacterial activity. [cite: 19] Positional scanning deconvolution of this library allowed for the identification of the most effective functional groups at each variable position. [cite: 19]

Innovation in Reaction Conditions and Chemical Processes

The optimization of reaction conditions, particularly the solvent system, is crucial for achieving high yields, selectivity, and purity in the synthesis of proline amides.

Pyridine (B92270) is a versatile reagent in organic synthesis, often employed as a base and a nucleophilic catalyst. In the context of proline amide formation from carboxylic acid chlorides, pyridine can serve a dual role. It acts as a base to neutralize the HCl generated during the reaction. Additionally, it can function as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate. [cite: 20, 21] This intermediate is more electrophilic than the starting acyl chloride, thus accelerating the rate of reaction with the proline nitrogen. [cite: 20]

The choice of solvent can significantly influence the outcome of amidation reactions. While polar aprotic solvents like DCM and THF are commonly used, the specific properties of the solvent can affect reaction rates and yields. Although not specifically focused on proline, studies on the amidation of aromatic acid chlorides have shown that solvents play a critical role in the reaction's selectivity. Proline's biosynthesis has also been linked to the metabolism of pyridine nucleotides, highlighting the intricate relationship between this amino acid and pyridine-containing molecules within biological systems. [cite: 13] Proline-based amino pyridine dipeptides have also been developed as efficient organocatalysts for asymmetric aldol (B89426) reactions, demonstrating good solubility and performance in organic solvents. [cite: 22]

| Solvent/Reagent | Role in Proline Amide Synthesis |

| Pyridine | Base to neutralize HCl; Nucleophilic catalyst to form a reactive acylpyridinium intermediate. |

| Dichloromethane (DCM) | Common aprotic solvent for acylation reactions. |

| Tetrahydrofuran (THF) | Common aprotic solvent for acylation reactions. |

Continuous-Flow Methodologies for Proline Amide Derivative Transformations (e.g., Conversion of "proline amide derivative (1 n)" to Nitriles)

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. Continuous-flow methodologies offer significant advantages for this dehydration reaction, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. While specific literature detailing the continuous-flow conversion of "proline amide derivative (1 n)" to its corresponding nitrile is not extensively available, the principles of this transformation can be applied from established general protocols for amide dehydration.

Typically, the continuous-flow synthesis of nitriles from primary amides involves the use of a packed-bed reactor containing a dehydrating agent or a catalyst. The amide substrate, dissolved in a suitable solvent, is continuously pumped through the heated reactor, where the conversion to the nitrile takes place. The product stream is then collected, and the desired nitrile can be isolated through standard purification techniques.

Several dehydrating systems have been successfully employed in continuous-flow setups for the conversion of amides to nitriles. These include phosphorus-based reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), as well as various metal catalysts. The choice of the dehydrating agent, solvent, reaction temperature, and residence time are crucial parameters that need to be optimized for a specific substrate like "proline amide derivative (1 n)" to achieve high conversion and selectivity.

Tailored Derivatization and Selective Functionalization Strategies

The proline amide moiety serves as a versatile scaffold for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and biological properties. Tailored derivatization and selective functionalization strategies are crucial for exploring structure-activity relationships (SAR) and developing novel proline amide-based compounds with enhanced therapeutic potential.

Site-Specific N-Alkylation and N-Methylation of Proline Amide Moieties

Site-specific N-alkylation and N-methylation of the proline amide nitrogen can significantly impact the conformational preferences and biological activity of the molecule. rsc.orgsigmaaldrich.comnih.govnih.gov These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound.

Direct N-alkylation of prolinamide has been achieved using alcohols in the presence of a ruthenium catalyst, providing a direct route to N-substituted proline amides. rsc.org For instance, the reaction of prolinamide with 4-methylbenzyl alcohol using a ruthenium catalyst resulted in the formation of N-(4-methylbenzyl)prolinamide in good yield. rsc.org However, this method can be associated with some degree of racemization. rsc.org

Stereoselective alkylation methods have also been developed to control the stereochemistry at the α-carbon of the proline ring during N-alkylation. sigmaaldrich.com These methods often involve the formation of a chiral auxiliary, such as an imidazolidinone, which directs the incoming alkyl group to a specific face of the molecule. sigmaaldrich.com

N-methylation is a particularly important modification in medicinal chemistry as it can enhance membrane permeability and metabolic stability. frontiersin.org Various methods have been developed for the N-methylation of amides, which can be adapted for proline amide derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Prolinamide | 4-Methylbenzyl alcohol | Ruthenium catalyst | N-(4-methylbenzyl)prolinamide | 83 | rsc.org |

| Phenyl amide of proline and isobutyraldehyde | LDA and MeI | Imidazolidinone intermediate | α-Quaternary amino amide | Good yields | nih.gov |

Regioselective Introduction of N-Oxide Functionality

The introduction of an N-oxide functionality at the proline nitrogen atom is a valuable strategy for modulating the electronic properties and conformational behavior of proline amide derivatives. rsc.orgsigmaaldrich.comnih.gov Proline N-oxides can act as hydrogen bond acceptors and have been shown to influence the secondary structure of peptides. rsc.org

The oxidation of N-alkylated proline derivatives with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides with high diastereoselectivity. bris.ac.uk The stereochemistry of the newly formed stereocenter at the nitrogen atom can often be controlled by the existing chirality of the proline ring and the nature of the substituents. bris.ac.uk

The presence of an intramolecular hydrogen bond between the N-oxide and a nearby amide proton can further stabilize specific conformations, making proline N-oxides useful tools in peptidomimetic design. semopenalex.org The regioselective introduction of the N-oxide functionality allows for precise control over the molecular architecture and can be used to probe the role of specific interactions in biological recognition processes. rsc.org

| Starting Material | Oxidizing Agent | Key Feature | Significance | Reference |

|---|---|---|---|---|

| N-benzyl proline | m-CPBA | Complete diastereoselectivity | Formation of stable, chiral amine oxides | semopenalex.org |

| N-alkyl-P(NO)-amide dipeptides | - | Intramolecular hydrogen bonding | Induces NO-γ-turns and NO-β-turns in peptides | rsc.org |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization of Proline Amide Derivatives

A thorough understanding of the three-dimensional structure of Proline amide derivative 1 is foundational. This is achieved through the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry. nih.govaip.orgresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for elucidating the detailed molecular structure and conformational dynamics of this compound in solution. aip.orgresearchgate.netacs.org

¹H-NMR Spectroscopy : The proton NMR spectrum of proline derivatives is often characterized by the presence of two distinct sets of signals, which correspond to the cis and trans isomers of the Xaa-Pro amide bond. researchgate.netacs.org The integration of these signals allows for the quantification of the cis/trans isomer ratio. For instance, in a study of N-Boc-L-proline and morpholine (B109124) reaction product, the ¹H-NMR spectrum revealed a 55:45 mixture of two rotamers. researchgate.net The chemical shifts of the α-protons are particularly sensitive to the isomeric state and are typically found in the range of 4.1 to 5.2 ppm. acs.org

ROESY NMR : Rotating-frame Overhauser Effect Spectroscopy (ROESY) is instrumental in differentiating between cis and trans isomers by detecting through-space correlations between protons. For proline derivatives, characteristic cross-peaks between the α-proton of proline and the protons of the preceding residue are observed, with distinct patterns for each isomer.

Thermal Shift Coefficient NMR : The temperature dependence of amide proton chemical shifts (thermal shift coefficient) provides insights into the presence and stability of intramolecular hydrogen bonds. rsc.org A small thermal coefficient suggests that the amide proton is involved in a stable hydrogen bond, as its chemical shift is less sensitive to temperature changes. This technique is crucial for understanding the forces that stabilize specific conformations of this compound. rsc.org

Interactive Table: Representative ¹H-NMR Data for Proline Amide Derivatives

| Solvent | Dielectric Constant (εr) | Ktrans/cis | Reference |

| Benzene-d₆ | 2.3 | 0.72 | acs.org |

| CDCl₃ | 4.8 | 0.87 | acs.orgbeilstein-journals.org |

| CD₃CN | 37.5 | 0.41 | acs.org |

| DMSO-d₆ | 46.7 | 0.31 | acs.org |

This table illustrates the influence of solvent polarity on the trans/cis isomer ratio of a proline derivative, as determined by ¹H-NMR spectroscopy. Data sourced from a study on Methyl (S)-1-acetylindoline-2-carboxylate. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in this compound and can offer insights into its secondary structure. nih.govaip.orgaip.org The amide I band (primarily C=O stretching) and amide II band (C-N stretching and N-H bending) are of particular importance. researchgate.netnih.gov

The position of the amide I band, typically between 1600 and 1700 cm⁻¹, is sensitive to the local environment and secondary structure elements like β-turns and helices. nih.govaip.org For proline-containing peptides, this band can appear at lower frequencies due to the tertiary amide nature of the proline residue. nih.govaip.org

The amide II band, found between 1400 and 1550 cm⁻¹, also provides structural information. researchgate.net

Specific bands related to the pyrrolidine (B122466) ring, such as N-H twisting and rocking motions, can also be identified. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Proline Amide Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Reference |

| Amide I (C=O stretch) | 1600-1700 | researchgate.netnih.gov |

| Amide II (C-N stretch, N-H bend) | 1400-1550 | researchgate.net |

| N-H Asymmetric Stretch | ~2980 | researchgate.net |

| -COO⁻ Symmetric Stretch | ~1410 | researchgate.net |

| N-H Twisting (pyrrolidine ring) | ~1160 | researchgate.net |

This table summarizes key FT-IR absorption frequencies for functional groups commonly found in proline amide derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govaip.orgaip.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments provide detailed insights into the molecule's connectivity. nih.gov The fragmentation patterns of proline-containing peptides are often dominated by cleavage at the amide bond preceding the proline residue. nih.govresearchgate.net Analysis of the resulting fragment ions helps to confirm the amino acid sequence and the structure of the derivative. nih.gov

Conformational Dynamics of the Proline Amide Bond

Analysis of Cis-Trans Isomerization Equilibria

The cis-trans isomerization of the peptidyl-prolyl bond is a slow process on the NMR timescale, allowing for the distinct observation and quantification of both isomers. researchgate.netbeilstein-journals.org

Rotational Energy Barriers : The energy barrier for cis-trans isomerization in proline derivatives is typically high, in the range of 16–20 kcal/mol (approximately 84–89 kJ/mol), which kinetically stabilizes the conformers. rsc.orgbeilstein-journals.orgsigmaaldrich.com However, these barriers can be influenced by various factors. pnas.orgd-nb.info For instance, the introduction of a 3,4-double bond in the proline ring has been shown to increase the rotational barrier. beilstein-journals.org

Isomerization Ratios : The ratio of cis to trans isomers is influenced by the low energy difference between the two states, which is often around 3–4 kJ/mol for peptidyl-prolyl bonds. beilstein-journals.org This equilibrium can be significantly affected by the chemical environment and the nature of the substituents on the proline ring. acs.orgnih.gov

Interactive Table: Thermodynamic Parameters for Proline Amide Isomerization

| Parameter | Typical Value | Reference |

| Rotational Energy Barrier | 16-20 kcal/mol (84-89 kJ/mol) | rsc.orgbeilstein-journals.orgsigmaaldrich.com |

| Free Enthalpy Difference (trans vs. cis) | ~2.0-4.0 kJ/mol | beilstein-journals.orgsigmaaldrich.com |

This table presents typical energy values associated with the cis-trans isomerization of the proline amide bond.

Structural and Environmental Influences on Amide Isomerization

The equilibrium between the cis and trans conformers is not static and can be modulated by both internal structural features and external environmental factors. rsc.org

Structural Influences : Substituents on the proline ring can exert significant stereoelectronic effects that alter the cis/trans ratio. nih.govpnas.org For example, fluorination at the C4 position can stabilize the trans conformer. pnas.org The presence of an aromatic ring fused to the pyrrolidine, as in indoline-2-carboxylic acid derivatives, can favor the cis isomer. acs.org

Environmental Influences : The polarity of the solvent plays a crucial role in determining the conformational preference. acs.orgrsc.org Studies on proline mimetics have shown that an increase in the solvent's dielectric constant can lead to a higher population of the cis isomer. acs.org This is attributed to the different dipole moments of the cis and trans conformers, with the more polar isomer being stabilized in polar solvents. Intramolecular hydrogen bonding can also significantly influence the conformational equilibrium. rsc.org

Computational Chemistry and Rigorous Theoretical Investigations

Sophisticated Molecular Docking Simulations

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology.

At present, specific molecular docking studies detailing the interaction of "Proline amide derivative 1" with Angiotensin-Converting Enzyme (ACE) and bacterial collagenase are not publicly available in the referenced literature. This indicates a potential area for future research to explore the inhibitory potential of this derivative against these significant enzymes.

Information regarding the specific binding affinities and intermolecular contacts, such as hydrogen bonds formed between "this compound" and the active sites of enzymes like ACE or bacterial collagenase, is not detailed in the currently accessible scientific literature. The determination of these parameters is a critical step in evaluating the efficacy of a potential enzyme inhibitor.

Advanced Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations offer a virtual window into the conformational landscape and structural evolution of molecules over time, providing insights that are often difficult to obtain through experimental methods alone.

While the specific impact of incorporating "this compound" into a peptide chain on its secondary structure and folding pathways has not been explicitly documented, the foundational principles of peptide folding are well-established. The rigid five-membered ring of the proline residue significantly restricts the conformational freedom of the polypeptide backbone, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. Computational models could predict how the specific substitutions in "this compound" might further influence these structural propensities.

The cis-trans isomerization of the peptide bond preceding a proline residue is a well-known and crucial conformational change in proteins. Molecular dynamics simulations are a key tool for studying the kinetics and thermodynamics of this process. For "this compound," such simulations would be invaluable for understanding how its unique structure affects the energy barrier and equilibrium between the cis and trans conformers, which can have profound effects on protein folding and function.

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These calculations are essential for predicting reactivity, stability, and various spectroscopic properties. A study has utilized DFT calculations to investigate the transformation of a proline amide derivative. researchgate.net The research focused on the electronic aspects of a hydration reaction, concluding that from an electronic standpoint, there is no inherent reason for the observed lack of reactivity in certain related compounds. researchgate.net

Theoretical Determination of Acidities (pKa Values) for Organocatalytic Applications of (S)-Proline Amide Derivatives

The acidity, quantified by the pKa value, of the N-H bond in proline amide derivatives is a critical parameter influencing their efficacy as organocatalysts. acs.orgmdpi.com Theoretical calculations have emerged as an indispensable tool for determining these values, particularly since experimental measurements in relevant organic solvents like DMSO can be challenging. acs.org

A systematic theoretical study was conducted to calculate the pKa values of a wide range of (S)-proline amide derivatives in DMSO. acs.org By evaluating various theoretical methods, a combined approach, B3PW91/6-311++G(3df,2p)//B3LYP/6-31+G(d)//HF//CPCM/UA0, was identified as the most accurate for reproducing the pKa values of amides and their derivatives. acs.org This model demonstrated a mean absolute deviation (MAD) of 0.98 and a root mean square error (RMSE) of 1.3 pK units, showcasing its reliability. acs.org

These calculations have enabled a systematic investigation of how different structural modifications impact the acidity of proline amides. Key findings from these theoretical studies include:

α-Substitution: The introduction of substituents at the α-carbon of the amine moiety significantly influences the acidity. Electron-withdrawing groups at this position increase the acidity of the N-H bond, which is a crucial feature for high catalytic activity. mdpi.com

Resonance Stabilization: The presence of a phenyl group can lead to an increase in acidity due to the resonance stabilization of the resulting conjugate anion. mdpi.com

Stereochemistry: The acidity of the amide is not significantly influenced by the configuration at the α-carbon; the substituent's effect is primarily inductive. mdpi.com

The ability to theoretically predict pKa values has profound implications for the rational design of new and more effective proline-based organocatalysts. acs.orgsorbonne-universite.fr By understanding the relationship between structure and acidity, researchers can fine-tune the electronic properties of the catalyst to enhance its performance in reactions such as the aldol (B89426) condensation. sorbonne-universite.fr For instance, a correlation has been observed where more acidic proline amides form stronger hydrogen bonds, leading to increased enantioselectivity. sorbonne-universite.fr

Table 1: Theoretical vs. Experimental pKa Values of Selected Amides in DMSO This table showcases the accuracy of the developed theoretical model by comparing calculated pKa values with available experimental data.

| Compound | Experimental pKa | Calculated pKa | Deviation |

|---|---|---|---|

| Acetamide | 25.5 | 25.6 | +0.1 |

| Benzamide | 23.4 | 23.1 | -0.3 |

| Trifluoroacetamide | 16.0 | 15.8 | -0.2 |

DFT Analysis of Conformational Properties (e.g., n→π Stabilization of trans-amide conformations)*

Density Functional Theory (DFT) calculations have been instrumental in analyzing the conformational properties of proline amide derivatives, revealing the subtle interplay of forces that dictate their three-dimensional structures. researchgate.netnih.gov A key interaction that has been extensively studied is the n→π* interaction, an electron delocalization from a lone pair (n) of one carbonyl oxygen to the antibonding orbital (π*) of a neighboring carbonyl group. researchgate.netnih.gov This interaction plays a significant role in stabilizing specific conformations, particularly the trans-amide conformation. researchgate.netnih.gov

The cyclic nature of the proline ring imposes unique conformational constraints, leading to two primary equilibria: the cis/trans isomerization of the amide bond and the endo/exo pucker of the pyrrolidine (B122466) ring. nih.gov DFT studies have shown that these two equilibria are correlated. nih.gov For instance, substitutions on the proline ring can modulate both equilibria through steric and stereoelectronic effects. nih.gov

Key insights from DFT analyses include:

n→π Interaction and Conformation:* The n→π* interaction is a crucial factor in stabilizing the trans-amide conformation, which is often associated with a more compact structure like the polyproline II (PPII) helix. researchgate.netnih.gov Experimental and theoretical studies on N-acetyl ethyl esters of proline congeners have highlighted the importance of this interaction. researchgate.net

Electronic Effects: The strength of the n→π* interaction can be tuned by altering the electronic properties of the acyl group. nih.gov Electron-donating groups on the donor carbonyl lead to stronger n→π* interactions and a greater preference for the trans-amide bond and compact conformations. Conversely, electron-withdrawing groups weaken this interaction, favoring more extended structures. nih.gov

Ring Pucker: Electron-withdrawing substituents at the 4R position of the proline ring favor an exo ring pucker. This pucker is associated with a higher population of the trans peptide bond, driven by the n→π* interaction, which in turn stabilizes the PPII helix. nih.gov

These computational findings provide a detailed understanding of the conformational landscape of proline amide derivatives, which is essential for comprehending their catalytic behavior and for designing catalysts with specific structural biases. nih.govnih.gov

Table 2: Influence of Acyl N-Cap Substituent on Proline trans/cis Isomerism This table illustrates the electronic effects on the conformational preference of the amide bond, as determined by NMR spectroscopy and supported by computational analysis. A larger Ktrans/cis value indicates a stronger preference for the trans conformation.

| Acyl Group (R in R-CO-Pro-) | Ktrans/cis | ΔHtrans/cis (kcal/mol) |

|---|---|---|

| Pivaloyl ((CH3)3C) | 4.5 | -1.2 |

| Acetyl (CH3) | 2.5 | -0.8 |

| Fluoroacetyl (CH2F) | 1.2 | -0.2 |

| Formyl (H) | 1.5 | -0.4 |

Data adapted from studies on model peptides to illustrate electronic trends. nih.gov

Predictive Modeling of Structural Effects on Reactivity and Electronic Properties

Predictive modeling, often employing multivariate linear regression (MLR) and DFT-calculated descriptors, has become a valuable strategy for understanding and forecasting the reactivity and electronic properties of proline amide derivatives. acs.orgrsc.org These models establish quantitative structure-activity relationships (QSAR) and structure-selectivity relationships, moving beyond qualitative intuition to provide robust, data-driven predictions. rsc.org

The development of these models relies on identifying and calculating physically meaningful molecular descriptors that capture the essential steric and electronic features of the catalysts. rsc.org For instance, DFT-calculated structures can be correlated with experimental data, such as NMR chemical shifts, to create predictive algorithms for conformational preferences. acs.org

Examples of predictive modeling in the context of proline amides and related systems include:

Predicting Enantioselectivity: MLR models have been successfully used to relate the enantioselectivity of a reaction to steric parameters of the catalyst, such as Sterimol values. rsc.org This allows for the in silico screening of potential catalysts and the prediction of which structural modifications will lead to higher enantiomeric excess.

Modeling Reaction Outcomes: By building models based on a training set of reactions with diverse structural variations, it is possible to predict the outcomes for new, untested substrates and catalysts. rsc.org This approach is crucial for optimizing reaction conditions and for the rational design of catalysts tailored for specific applications.

Correlation of Calculated Structures with Spectroscopic Data: A novel algorithm has been developed that correlates DFT-calculated structures (at the B3LYP/6-31G* level of theory) with experimental proton chemical shifts in secondary amides. acs.org This allows for the validation of calculated conformational arrangements against experimental data, enhancing the reliability of the computational models. acs.org

These predictive models, grounded in rigorous computational chemistry, provide a powerful framework for understanding the complex interplay of structural features that govern the reactivity and selectivity of proline amide organocatalysts. rsc.org This predictive capability accelerates the discovery and development of new catalysts with improved performance. acs.org

Structure Activity Relationship Sar and Mechanistic Elucidation

Defining Molecular Determinants for Specific Biological Activities

The biological effects of proline amide derivatives are intricately linked to their three-dimensional structure. Subtle modifications to the proline scaffold can dramatically alter potency and selectivity for different biological targets.

Proline and its derivatives are key components in many synthetic Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netnih.gov The efficacy of these compounds is largely dependent on specific structural features that mimic the natural substrates of ACE. scholarsresearchlibrary.com For proline amide derivatives, several key structural determinants for potent ACE inhibition have been identified. The N-ring of the proline structure must contain a carboxylic acid to mimic the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com Binding to the ACE active site is strongly influenced by the C-terminal tripeptide sequence of the substrate, with a preference for hydrophobic amino acid residues at the three C-terminal positions. cambridge.org

Studies on various L-proline amide derivatives have shown that all tested compounds exhibit some level of enzyme inhibitory activity. researchgate.net One particular derivative, designated B2, demonstrated significant inhibitory potency, which molecular docking studies suggest is due to the formation of hydrogen bonds with active site residues of ACE. researchgate.netresearchgate.net The general SAR for ACE inhibitors indicates that for the P2′ group, proline and its derivatives are preferred. nih.gov

Table 1: SAR of Proline Amide Derivatives as ACE Inhibitors

| Structural Feature | Contribution to ACE Inhibition | Source |

|---|---|---|

| N-Ring Carboxylic Acid | Essential for mimicking the C-terminal carboxylate of natural ACE substrates. | scholarsresearchlibrary.com |

| Proline Ring | Acts as a preferred P2' group, contributing to binding affinity. The constrained ring structure orients other functional groups correctly. | researchgate.netnih.gov |

| Zinc-Binding Group | A crucial component (e.g., sulfhydryl, carboxyl, phosphinyl) that chelates with the Zn2+ ion in the enzyme's active site. | nih.govscholarsresearchlibrary.com |

| Hydrophobic Groups | Large hydrophobic heterocyclic rings in the N-ring position can increase potency. Hydrophobic side chains are preferred at the P1 position. | nih.govscholarsresearchlibrary.com |

| Hydrogen Bond Donors/Acceptors | Formation of hydrogen bonds with ACE active site residues enhances inhibitory activity. | researchgate.net |

For the inhibition of β-N-acetylhexosaminidase (HexNAc), the stereochemistry of polyhydroxylated proline amides is paramount. rsc.orgacs.org Research has established several essential structural requirements for potent inhibition. ox.ac.uk A critical feature is a trans-relationship between the hydroxyl group at the C3 position and the methyl amide group at the C2 position, specifically in a (2S, 3R) configuration. ox.ac.uk

Furthermore, the presence and stereochemistry of an exocyclic hydroxymethyl (CH2OH) group are of crucial importance for activity. rsc.orgox.ac.ukresearchgate.net This group should also be in a trans-relationship relative to the C2-CONHMe group. ox.ac.uk A comprehensive synthesis and evaluation of all 16 stereoisomers of N-methyl 5-(hydroxymethyl)-3,4-dihydroxyproline amides revealed that nine of these isomers are potent inhibitors, with all eight isomers possessing a (3R)-hydroxyl configuration showing low to submicromolar activity. acs.org This highlights the stringency of the structural requirements for effective binding to the enzyme's active site.

Table 2: Key Structural Requirements for β-N-Acetylhexosaminidase Inhibition

| Structural Requirement | Impact on Inhibitory Activity | Source |

|---|---|---|

| Stereochemistry at C2/C3 | A (2S, 3R) motif with a trans-relationship between C3-OH and C2-CONHMe is essential for high potency. | rsc.orgox.ac.uk |

| Configuration of C3-Hydroxyl | A (3R)-hydroxyl configuration is strongly correlated with potent inhibition. All eight tested isomers with this feature were highly active. | acs.org |

| Exocyclic CH2OH Group | The presence of this group is crucial. Its stereochemistry, specifically a trans-relationship to the C2-amide group, is required for activity. | rsc.orgox.ac.uk |

| N-derivatization | N-butyl side chains were found to favor cellular uptake, whereas hydroxy- and carboxy-group bearing sidechains on the ring nitrogen hindered it. | rsc.orgresearchgate.net |

A series of dual orexin (B13118510) receptor (OX1R/OX2R) antagonists have been developed from a proline bis-amide lead compound. nih.govvu.ltresearchgate.netmedchemexpress.com SAR studies focused on finding replacements for both amide portions of the core structure to enhance potency. nih.govresearchgate.net A significant breakthrough was the discovery that N-methylation of a benzimidazole (B57391) moiety within the structure not only increased antagonist potency but also markedly reduced susceptibility to P-glycoprotein (P-gp) efflux, which in turn led to good brain penetration. nih.govvu.ltresearchgate.net Further investigation into the benzimidazole series showed that the substitution pattern on this moiety could significantly influence the antagonist potency. sci-hub.se The chirality of the proline core was also confirmed to be important, with the S-enantiomer being the more potent form. sci-hub.se

Table 3: SAR of Proline Bis-Amide Orexin Receptor Antagonists

| Structural Modification | Effect on Activity/Properties | Source |

|---|---|---|

| N-methylation of Benzimidazole Moiety | Significantly increased potency and reduced P-gp susceptibility, improving brain penetration. | nih.govresearchgate.net |

| Substitution on Benzimidazole Moiety | The substitution pattern strongly influences orexin receptor antagonist potency. | sci-hub.se |

| Proline Core Chirality | The S-enantiomer was found to be the more potent enantiomer. | sci-hub.se |

| Amide Portions | Systematic replacement of both amide portions led to the discovery of potency-enhancing groups. | nih.govvu.lt |

The inhibition of collagenase, a type of matrix metalloproteinase (MMP), is another area where proline amide derivatives show potential. The stereochemistry of the prolinamide is a critical determinant of its inhibitory activity. grafiati.comgrafiati.com In docking studies involving four prolinamide isomers and bacterial collagenase from Clostridium histolyticum, the different isomers showed varied binding affinities. researchgate.net

The D (S, R) prolinamide isomer was identified as having the most favorable interaction, showing the maximum atomic contact energy of -115.09 kcal/mol. grafiati.comgrafiati.comresearchgate.net This suggests a specific spatial arrangement of the functional groups is required for optimal binding to the collagenase active site. In contrast, the L (S, R) prolinamide isomer exhibited poor binding characteristics. researchgate.net This stark difference underscores the importance of stereoisomerism in designing effective collagenase inhibitors based on a prolinamide scaffold.

Table 4: Binding Affinity of Prolinamide Isomers with Bacterial Collagenase

| Prolinamide Isomer | Binding Interaction with Clostridium histolyticum Collagenase | Source |

|---|---|---|

| D (S, R) prolinamide | Showed the maximum atomic contact energy (-115.09 kcal/mol), indicating strong binding. | grafiati.comresearchgate.net |

| L (S, R) prolinamide | Demonstrated poor binding phenomenon. | researchgate.net |

Mechanistic Insights into Biological Modulation

Understanding the precise mechanism by which these derivatives exert their effects at a molecular level is crucial for rational drug design.

Many of the enzymes targeted by proline amide derivatives, such as Angiotensin-Converting Enzyme (ACE), are zinc-dependent peptidases. researchgate.netnih.gov The inhibitory mechanism of proline amide derivatives against these enzymes hinges on a key interaction with the catalytic zinc ion (Zn2+) located in the enzyme's active site. scholarsresearchlibrary.com

The general mechanism for catalysis in these enzymes involves the activation of a water molecule by the Zn2+ ion and a general base, which then attacks the scissile carbonyl of the substrate. nih.gov Inhibitors like proline amide derivatives act by preventing this process. A crucial functional group on the inhibitor, often a carboxylate, sulfhydryl, or phosphinate, directly coordinates to the Zn2+ ion. nih.govscholarsresearchlibrary.com This coordination bond is a primary anchor for the inhibitor in the active site.

In addition to this key zinc-binding interaction, the potency and specificity of the inhibitor are enhanced by other non-covalent interactions with amino acid residues lining the active site pockets (S1, S2, S1′, S2′). nih.gov For instance, the high inhibitory activity of the L-proline amide derivative B2 against ACE is attributed to the formation of specific hydrogen bonds with active site residues, which complements the zinc chelation. researchgate.netresearchgate.net The constrained pyrrolidine (B122466) ring of the proline scaffold serves to optimally position these interacting groups—the zinc-binding moiety and the side chains that fit into the substrate-binding pockets—thereby achieving potent and often selective inhibition. nih.gov

Mechanisms of Receptor Antagonism at Orexin Receptors

Proline amide derivatives have emerged as a significant class of orexin receptor antagonists. The orexin system, comprising two G-protein coupled receptors (GPCRs), orexin 1 (OX1) and orexin 2 (OX2), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of wakefulness. nih.govnih.gov Antagonists of these receptors are of therapeutic interest for the treatment of insomnia. annualreviews.orgresearchgate.net

The mechanism of antagonism by proline amide derivatives involves competitive binding to the orexin receptors, thereby blocking the downstream signaling cascade initiated by the native orexin peptides. nih.govresearchgate.net This signaling normally involves G-protein-mediated increases in intracellular calcium and the activation of other pathways that lead to neuronal depolarization and arousal. nih.gov By occupying the binding site, these antagonists prevent the conformational changes in the receptor required for G-protein coupling and subsequent signaling.

Many of these antagonists are classified as dual orexin receptor antagonists (DORAs), meaning they block both OX1 and OX2 receptors. annualreviews.orgresearchgate.net For example, a series of proline bis-amides were developed from a screening lead, and through structural modifications, their potency as dual antagonists was enhanced. nih.gov One such modification, N-methylation of a benzimidazole moiety, was found to significantly increase potency and improve brain penetration, a critical factor for centrally acting drugs. nih.govresearchgate.net Compounds like ACT-462206, a proline sulfonamide, act as potent DORAs, inhibiting the stimulating effects of orexin peptides at both receptors and thereby promoting sleep. nih.govresearchgate.net

The structure-activity relationship (SAR) studies reveal that specific structural features are crucial for potent antagonism. For the native orexin peptides, the C-terminal region is vital for receptor activation, and its amidation is necessary for activity. portico.org Similarly, for small molecule antagonists, the various substituents around the central proline scaffold are optimized to maximize affinity for the receptor's binding pocket.

Molecular Mechanisms Governing Modulation of Peptide Folding and Conformation

The inclusion of a proline residue in a peptide chain has profound consequences for its folding and conformation due to the unique cyclic structure of proline's side chain. wikipedia.org This rigidity restricts the backbone dihedral angle φ to approximately -65°, significantly limiting the conformational freedom of the polypeptide chain. wikipedia.org This inherent constraint makes proline a key element in dictating protein architecture, often inducing turns or defining the boundaries of secondary structures like α-helices and β-sheets. wikipedia.orgnih.gov

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. While most peptide bonds in proteins are overwhelmingly trans (>99.5%), the X-Pro bond has a significantly higher propensity to adopt the cis form (around 5-10% in folded proteins). researchgate.net This cis-trans isomerization is a slow process and can be a rate-limiting step in protein folding, as the protein's native, functional state often requires a specific isomer. researchgate.net

Proline amide derivatives can further modulate these conformational tendencies. The substituents on the proline ring can introduce steric and stereoelectronic effects that bias the cis/trans equilibrium and the ring's own conformation (puckering). nih.govcaltech.edu

Cis/Trans Isomerization: The equilibrium between cis and trans isomers is influenced by the local environment, including solvent polarity and adjacent amino acids. pnas.orgacs.org For example, introducing an aromatic ring, as in indoline-2-carboxylic acid (a proline mimetic), can increase the preference for the cis state. acs.org

These conformational effects are critical for the biological activity of peptides and peptidomimetics. By designing proline derivatives that favor a specific conformation, medicinal chemists can create molecules that are pre-organized to fit into a biological target, such as an enzyme active site or a receptor binding pocket. bohrium.com

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) in proline amide derivatives is a critical determinant of their biological activity and specificity. Minor changes in stereochemistry can lead to significant differences in how these molecules interact with their biological targets.

Diastereomeric Effects on Proline Amide Activity and Specificity

Diastereomers are stereoisomers that are not mirror images of each other. In proline derivatives, which often have multiple chiral centers, different diastereomers can exhibit vastly different biological profiles. This is because the precise spatial orientation of substituent groups dictates the molecule's ability to fit into a chiral binding site on a protein.

The stereochemistry at the C4 position of the proline ring, for example, has a well-documented impact on conformation and activity. nih.gov

A substituent at the 4R position in 4-hydroxyproline (B1632879) tends to favor an exo ring pucker, which in turn stabilizes a trans amide bond. nih.gov

Conversely, the 4S diastereomer favors an endo pucker and a cis amide bond. nih.gov

These conformational biases directly affect how a molecule presents its functional groups for interaction with a receptor. In the context of enzyme inhibitors, the relative stereochemistry of substituents on the proline ring can be crucial for selectivity. For instance, in a series of matrix metalloproteinase (MMP) inhibitors, derivatives with a cis relationship between substituents on the proline scaffold were found to be more potent and selective for certain MMP subtypes. mdpi.com Similarly, studies on β-turn mimics using 5-tert-butylproline showed that the stereochemistry of the N-terminal amino acid coupled to the proline derivative determined whether the resulting peptide favored a type VIa or VIb β-turn conformation. nih.govresearchgate.net

| Peptide (Ac-Xxx-Pro-NHMe) | Favored Prolyl Amide Isomer | Resulting β-Turn Conformation Type | Reference |

|---|---|---|---|

| N-acetyl-L-Leucyl-(2S, 5R)-5-tert-butylproline N'-methylamide | cis | Type VIa | nih.gov |

| N-acetyl-D-Leucyl-(2S, 5R)-5-tert-butylproline N'-methylamide | cis | Type VIb | nih.gov |

Enantiomeric Specificity in Proline Amide Biological Interactions

Enantiomers are non-superimposable mirror images of each other (like a left and right hand). Biological systems, being composed of chiral molecules like L-amino acids, are inherently chiral environments. Consequently, the two enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. bohrium.comimpactfactor.org

The enantiomeric specificity of proline amide derivatives is evident in their interactions with receptors and enzymes.

Orexin Receptor Antagonists: In the development of proline sulfonamide orexin antagonists, the S-enantiomer was found to be the more potent one. researchgate.net

Enzyme Inhibitors: In the development of inhibitors for certain enzymes, the D-proline chemotype can be significantly more active than the natural L-proline-based counterpart. mdpi.com For example, some MMP inhibitors based on a D-proline scaffold show enhanced potency. mdpi.com

Peptide Conformation: The chirality of the proline itself (L- vs. D-proline) and of the amino acids surrounding it dramatically influences the resulting peptide structure and its ability to interact with other molecules. rsc.org In the synthesis of the natural product rapadocin, an inhibitor of the nucleoside transporter ENT1, the stereochemistry of the phenylglycine residue had a more dominant effect on biological activity than the configuration of another part of the molecule. rsc.org

Diverse Academic Applications and Prospective Research Trajectories

Proline Amide Derivatives in Targeted Enzyme Inhibition Research

The rigid structure of the proline ring allows for the precise orientation of functional groups, making proline amide derivatives ideal candidates for designing enzyme inhibitors that can fit into specific active sites.

The angiotensin-converting enzyme (ACE) is a key therapeutic target for managing hypertension and related cardiovascular diseases. nih.govfrontiersin.org The development of ACE inhibitors was a significant breakthrough, with many successful drugs incorporating a proline or proline-like structure. nih.govfrontiersin.orgwikipedia.org Proline was initially chosen for inhibitor design due to its presence in potent ACE-inhibiting peptides isolated from snake venom. wikipedia.org Research has shown that N-substituted derivatives of proline can be particularly potent ACE inhibitors. mdpi.com

In a recent study, a series of L-proline amide derivatives were synthesized and evaluated for their ACE inhibitory activity. researchgate.net The derivatives were created by reacting L-proline with various carboxylic acid chlorides. researchgate.net Molecular docking studies and in-vitro tests using human blood samples were conducted to assess their potential. researchgate.net The results indicated that all the synthesized L-proline amide derivatives exhibited enzyme inhibitory activity. researchgate.net Derivative B2, in particular, showed significant inhibition, which was attributed to the formation of hydrogen bonds with active site residues in ACE. researchgate.net The inhibitory potential of these compounds was compared with established ACE inhibitors, Captopril and Enalapril. researchgate.net

Table 1: ACE Inhibitory Activity of L-Proline Amide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Docking Score (Kcal/mol) | In Vitro Inhibition Concentration | Notes |

|---|---|---|---|

| Derivative B2 | -7.384 | 10⁻² - 10⁻⁶ M | Showed good inhibition potency. researchgate.net |

| Derivative B1 | - | - | Showed enzyme inhibitory activity. researchgate.net |

| Derivative B3 | - | - | Showed enzyme inhibitory activity. researchgate.net |

| Derivative B4 | - | - | Showed enzyme inhibitory activity. researchgate.net |

| Derivative B5 | - | - | Showed enzyme inhibitory activity. researchgate.net |

| Captopril | - | - | Reference Drug. researchgate.net |

| Enalapril | - | - | Reference Drug. researchgate.net |

Beta-N-acetylhexosaminidases are enzymes involved in various biological processes, and their inhibitors are of great interest for studying and potentially treating diseases like Tay-Sachs. researchgate.net Research has demonstrated that polyhydroxylated proline amides can be potent inhibitors of these enzymes. acs.orgacs.org

In one study, all 16 possible stereoisomers of N-methyl 5-(hydroxymethyl)-3,4-dihydroxyproline amide were synthesized from glucuronolactone (B27817) enantiomers. acs.orgacs.org Of these, nine isomers were found to be low to submicromolar inhibitors of β-N-acetylhexosaminidases. acs.orgacs.org A key finding was that all eight isomers with a (3R)-hydroxyl configuration were potent inhibitors, highlighting the importance of specific stereochemistry for enzyme binding and inhibition. acs.org These proline amides were generally found to be more potent than their acetamidomethylpyrrolidine (ADMDP-acetamide) analogues. acs.org

Collagenases are a type of matrix metalloproteinase (MMP) that break down collagen, playing a role in both normal physiological processes and diseases like cancer and arthritis. mdpi.comnih.gov Proline and its derivatives have been used as scaffolds to develop selective inhibitors for these enzymes. mdpi.com The conformationally constrained pyrrolidine (B122466) ring of proline is effective at directing substituents into specific pockets of the enzyme's binding site. mdpi.com

Research into bacterial collagenase inhibitors has identified promising scaffolds based on proline amides. Bacterial collagenases are considered significant virulence factors, and inhibiting them is a potential anti-infective strategy. acs.orguni-saarland.de One study discovered an N-aryl mercaptoacetamide-based inhibitor scaffold that demonstrated sub-micromolar affinity for collagenase H (ColH) from Clostridium histolyticum and also effectively inhibited homologous bacterial collagenases. acs.org Another investigation focused on collagenase Q1 (ColQ1) from Bacillus cereus as a target for treating skin-wound infections. nih.gov Two small-molecule inhibitors, previously identified as inhibitors of other bacterial metalloproteases, were tested. Compound 2, in particular, showed high efficacy in inhibiting ColQ1's degradation of dermal collagen. nih.gov

Table 2: Activity of Bacterial Collagenase Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ | Notes |

|---|---|---|---|

| Compound 1 | ColH | 7 µM | One of the first reported stable and selective ColH inhibitors. nih.gov |

| Compound 2 | LasB | 17.3 µM | A moderately active LasB inhibitor that also showed high efficacy against ColQ1. nih.gov |

| N-aryl mercaptoacetamide scaffold | ColH, ColG, ColT | Sub-micromolar | A broad-spectrum inhibitor of bacterial collagenases. acs.org |

Proline metabolism is increasingly recognized for its role in cancer, where many tumors upregulate the proline cycle to support their growth and proliferation. nih.govtandfonline.com This makes the enzymes of this pathway attractive targets for new cancer therapies. nih.gov The key enzymes in proline biosynthesis are Pyrroline-5-carboxylate synthetase (P5CS), the rate-limiting enzyme, and Pyrroline-5-carboxylate reductase 1 (PYCR1). nih.govnih.gov

Inhibition of P5CS, encoded by the gene ALDH18A1, has been identified as an adaptive pathway for cancer cells under nutrient stress. nih.govnih.govbroadinstitute.org Downregulation of P5CS allows glutamate (B1630785) to be conserved for other essential metabolic processes, enabling cell survival and proliferation when glutamine is limited. nih.govbroadinstitute.org This identifies proline biosynthesis as a major consumer of glutamine and a potential vulnerability that could be exploited therapeutically. nih.govnih.gov

To find inhibitors for this pathway, a focused screen of proline analogs was performed using X-ray crystallography against human PYCR1. nih.gov This effort led to the discovery of five inhibitors, providing the first validated chemical probes for this enzyme. nih.gov

Table 3: Validated Inhibitors of Human PYCR1 This table is interactive. You can sort and filter the data.

| Inhibitor Compound | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |

|---|---|---|

| N-formyl L-proline (NFLP) | 100 µM | Competitive with P5C. nih.gov |

| L-thiazolidine-2-carboxylate (L-T2C) | 400 µM | Competitive with P5C. nih.gov |

| L-thiazolidine-4-carboxylate (L-T4C) | 600 µM | Competitive with P5C. nih.gov |

| L-tetrahydro-2-furoic acid | - | Discovered as an inhibitor. nih.gov |

| Cyclopentanecarboxylate | - | Discovered as an inhibitor. nih.gov |

Proline Amide Derivatives as Specific Receptor Ligands

Beyond enzyme inhibition, the proline amide scaffold is instrumental in the design of ligands that target specific cell surface receptors, such as G-protein coupled receptors (GPCRs).

Orexin (B13118510) neuropeptides play a critical role in regulating wakefulness, and antagonists of their receptors (OX1R and OX2R) are a new class of drugs for treating insomnia. researchgate.netnih.gov A significant breakthrough in this area was the discovery of a proline bis-amide core structure that acts as a potent dual orexin receptor antagonist (DORA). vu.ltnih.govresearchgate.net

A screening campaign identified a proline bis-amide lead, which led to the development of a series of potent DORAs. researchgate.netvu.lt One notable compound from this series is DORA-1, which exhibits high affinity for both OX1 and OX2 receptors, good brain penetration, and has demonstrated the ability to promote sleep in animal models. nih.gov The development process involved extensive optimization, including N-methylation of a benzimidazole (B57391) moiety within the lead structure, which significantly increased potency and reduced susceptibility to efflux transporters like P-gp, thereby improving brain penetration. vu.ltresearchgate.net This research highlights how the proline bis-amide scaffold can be modified to create effective, centrally-acting receptor antagonists. nih.govvu.lt

Table 4: Profile of Proline Bis-Amide Orexin Antagonists This table is interactive. You can sort and filter the data.

| Compound | Target(s) | Key Features |

|---|---|---|

| Proline bis-amide lead | OX1R / OX2R | Identified from a screening campaign as a dual antagonist. vu.ltnih.gov |

| DORA-1 | OX1R / OX2R | A potent DORA with high affinity for both receptors and good brain penetration. nih.gov |

| Optimized proline bis-amides | OX1R / OX2R | N-methylation of the benzimidazole moiety enhanced potency and brain penetration. vu.ltresearchgate.net |

Role in Organocatalysis and Asymmetric Synthetic Methodologies

The application of proline and its derivatives as organocatalysts marked a pivotal moment in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. wikipedia.org Proline amide derivatives, in particular, have been developed to enhance the efficiency and selectivity of these transformations. Their mechanism often involves the formation of nucleophilic enamine intermediates, where the proline's secondary amine condenses with a ketone or aldehyde. clockss.org The amide moiety plays a crucial role, often participating in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction. clockss.orgacs.org

Extensive research has focused on modifying the basic proline structure to create more effective and robust organocatalysts. wikipedia.orgorganic-chemistry.org By attaching various amide groups to the proline carboxyl group, scientists have been able to fine-tune the catalyst's properties, leading to improved reactivity, solubility, and stereoselectivity in a range of carbon-carbon bond-forming reactions, such as the aldol (B89426), Mannich, and Michael reactions. nih.govkoreascience.krresearchgate.net

For instance, a series of (S)-proline-based organocatalysts with C2 symmetry were synthesized and demonstrated moderate to good enantioselectivities (up to 61% ee) in the aldol reaction between acetone (B3395972) and substituted aromatic aldehydes. nih.gov Another study developed simple and inexpensive proline-based organocatalysts that were highly active, recoverable, and reusable for direct stoichiometric aldol reactions, achieving excellent enantioselectivities (up to >99% ee) and high anti/syn ratios (up to 99:1). rsc.org The development of these catalysts highlights their potential for large-scale industrial applications. rsc.org Furthermore, novel dipeptidic proline-derived thiourea (B124793) organocatalysts have been designed for asymmetric Michael additions, yielding products with up to 99% yield, 92:8 syn-diastereoselectivity, and 97% enantiomeric excess. bohrium.com

Below is a table summarizing the performance of selected proline amide derivative catalysts in asymmetric aldol reactions.

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) | Reference |

| Catalyst 1c | 4-Nitrobenzaldehyde | Cyclohexanone | N/A | 98 | >99 | 99:1 | rsc.org |

| Catalyst 1 | 4-Nitrobenzaldehyde | Acetone | Dichloromethane (B109758) | 65 | 61 | N/A | nih.gov |

| Catalyst 12a | 4-Nitrobenzaldehyde | Cyclohexanone | N/A | 87 | 85 (anti) | 88:12 | koreascience.kr |

| Catalyst 12b | 4-Nitrobenzaldehyde | Cyclohexanone | N/A | 81 | 81 (anti) | 85:15 | koreascience.kr |

| Catalyst 12c | 4-Nitrobenzaldehyde | Cyclohexanone | N/A | 85 | 83 (anti) | 86:14 | koreascience.kr |

This table is interactive. You can sort and filter the data.

The acidity of the amide proton in proline-based organocatalysts is a critical parameter that significantly influences their catalytic activity and enantioselectivity. acs.orgacs.orgacs.org A central tenet in the design of these catalysts is that a more acidic amide leads to the formation of a stronger hydrogen bond with the electrophile in the transition state. acs.orgacs.org This enhanced hydrogen bonding can lead to a more organized, rigid transition state, resulting in higher differentiation between the pathways leading to the two enantiomers and thus, improved enantioselectivity. acs.orgacs.org

Systematic studies have established a direct correlation between the pKa values of proline amide catalysts and their stereochemical control. acs.org For example, an experimental study measuring the equilibrium acidities of various proline and proline amide organocatalysts in DMSO found a good linear correlation (R-square value of 0.962) between the pKa values of the catalysts and the enantioselectivities of the resulting aldol products. acs.org The pKa values for a range of proline amide derivatives were found to span from 11.17 to 23.81, demonstrating that structural modifications, such as the introduction of electron-withdrawing groups on the amide moiety, can significantly enhance acidity. acs.org Theoretical calculations have also been employed to predict the pKa values of a wide array of proline-based organocatalysts, establishing an extensive acidity scale that aids in the rational design of new, more efficient catalysts. acs.orgacs.org This understanding underscores that tuning the catalyst's acidity is a key strategy for optimizing reaction outcomes. acs.org

Applications in Rational Peptide and Protein Engineering

Proline's unique, conformationally restricted structure, a consequence of its cyclic side chain, imparts significant constraints on the polypeptide backbone. nih.gov This property makes proline and its amide derivatives powerful tools in peptide and protein engineering, where precise control over the three-dimensional structure is paramount for function.

The function of a peptide or protein is intrinsically linked to its secondary structure. Proline is famously known as a "breaker" of common secondary structures like α-helices and β-sheets due to the absence of an amide hydrogen for donation and the steric constraints of its ring. sigmaaldrich.comsigmaaldrich.com This disruptive capability can be harnessed to precisely control protein architecture. The isomerization of the peptide bond preceding a proline residue (cis vs. trans) is a key conformational switch that plays a critical role in protein folding and function. nih.govsigmaaldrich.comsigmaaldrich.com

By synthesizing and incorporating various proline derivatives, researchers can strategically modulate this cis/trans equilibrium and control local conformation. nih.govacs.org For example, "proline editing" is a technique that allows for the stereospecific conversion of hydroxyproline (B1673980) into a vast array of 4-substituted proline derivatives within a synthesized peptide. nih.govacs.org These modifications can introduce steric or stereoelectronic effects that favor a specific ring pucker (endo vs. exo) and, consequently, a specific amide bond conformation (cis vs. trans). nih.gov Controlling the proline ring pucker allows for the control of all protein backbone torsion angles (φ, ψ, ω), thereby enabling the stabilization or destabilization of specific secondary structures to enhance protein stability or activity. nih.gov This strategic modulation of peptide structure through proline derivatives is a powerful approach for controlling biological function. nih.govrsc.org

| Proline Derivative Type | Effect on Secondary Structure | Mechanism | Reference |

| Proline N-Oxide | Induces novel "NO-γ-turns" and "NO-β-turns" | Formation of specific intramolecular hydrogen bonds. | rsc.orgresearchgate.net |

| (S)-Indoline-2-carboxylic acid | Stabilizes cis amide bond conformation | Aromatic ring reduces conformational flexibility, favoring the cis state. | acs.org |

| 4-Substituted Prolines | Controls ring pucker and cis/trans isomerism | Steric and stereoelectronic effects of the substituent at the 4-position. | nih.govacs.org |

| Pseudoprolines (ψ-Pro) | Induces high percentage of cis conformation | Cyclocondensation of amino acids with aldehydes/ketones creates a thiazolidine (B150603) ring that favors the cis amide bond. | worldscientific.comresearchgate.net |

This table is interactive. You can sort and filter the data.

Emerging Academic Applications and Future Research Directions

The study of proline amide derivatives continues to evolve, with several exciting research trajectories emerging. In organocatalysis, the focus is on developing highly efficient, recyclable catalysts to improve the sustainability of chemical processes. rsc.orgrsc.org The design of charge-tagged proline derivatives is a novel approach that facilitates the study of reaction mechanisms using techniques like electrospray ionization mass spectrometry, offering deeper insights into the catalytic cycle. beilstein-journals.org

In the realm of peptide and protein engineering, the "proline editing" strategy offers a powerful platform for rapidly synthesizing diverse libraries of peptides with modified proline residues. nih.govacs.orgscispace.com This high-throughput approach can accelerate the discovery of peptides with tailored structural and functional properties for applications in medicine and materials science. nih.gov Future research will likely focus on incorporating an even wider range of functionalities into proline scaffolds to create peptides capable of complex tasks, such as parallel bioorthogonal reactions. nih.govacs.org The development of proline analogues that can precisely control protein folding and even act as conformational switches in response to external stimuli represents another significant frontier. nih.govworldscientific.com As our understanding of the relationship between proline structure and function deepens, these derivatives will undoubtedly play an increasingly important role in the synthesis of complex molecules and the engineering of novel biomaterials. nih.gov

Utilizing "Proline Amide Derivative 1" as a Chemical Probe for Ligandable Carboxyl Residues

Proline amide derivatives serve as exceptional scaffolds for the development of chemical probes designed to investigate complex biological systems. researchgate.net The inherent rigidity of the proline ring limits the conformational flexibility of these molecules, making them ideal for probing the specific interactions within enzyme active sites and other protein binding pockets. nih.govsigmaaldrich.com While proline itself does not have a carboxyl side chain, its derivatives can be engineered as probes to explore the microenvironment of enzyme active sites, which are lined with various amino acid residues, including those with carboxyl groups (aspartate, glutamate).

The development of functionalized proline residues has diverse applications in understanding protein structure and function. nih.govacs.org A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues, which can serve as versatile chemical probes. nih.govacs.org These probes can be equipped with various functionalities, including:

Spectroscopic handles : Groups for heteronuclear NMR (like ¹⁹F) or fluorescence allow for the direct observation of binding events. nih.govacs.org

Reactive handles : The incorporation of reactive groups such as azides, alkynes, or thiols enables bioorthogonal conjugation reactions, allowing for the labeling and identification of binding partners. nih.govacs.org

By systematically altering the substituents on the proline amide scaffold, researchers can create libraries of chemical probes to map out structure-activity relationships and gain insights into the specific residues—including ligandable carboxylates—that govern molecular recognition.

Research into the Interaction of "this compound" with Specific Proteases (e.g., PRCP)

A significant area of research has focused on the interaction between proline amide derivatives and specific proteases, particularly the serine protease prolylcarboxypeptidase (PRCP). nih.govnih.gov PRCP is an enzyme that inactivates several important peptide hormones, such as α-melanocyte-stimulating hormone (α-MSH) and angiotensin II, by cleaving the C-terminal amino acid when proline is in the penultimate position. nih.govnih.gov This function makes PRCP a potential therapeutic target for metabolic disorders like obesity. nih.govresearchgate.net

In one study, researchers synthesized a series of simple proline amide derivatives to evaluate their potential as PRCP inhibitors. nih.gov The investigation began with the synthesis of Z-Pro-Pro-NH-amide derivatives, where the terminal amide was substituted with various groups. The goal was to understand the structure-activity relationship (SAR) and identify potent inhibitors. nih.gov

The findings revealed that N-benzyl substituted amides demonstrated only modest inhibitory activity against PRCP. nih.gov However, a significant increase in potency was observed with a phenethyl group and, more dramatically, within a homologous series of alkyl chains. nih.gov The derivative featuring a dodecyl (C12) alkyl chain, designated as analog 2m , emerged as the most effective inhibitor in this initial series, with a Kᵢ value of 43 µM. nih.gov This suggested that the length of the alkyl group was a critical determinant for optimal inhibitory activity. nih.gov

| Compound | Substituent Group | Inhibitory Constant (Kᵢ) |

|---|---|---|

| 2a-2j | N-Benzyl Analogs | Modest Activity |

| 2k | Phenethyl | Slightly Advantageous |

| 2l-2o | Homologous Alkyl Series | Varied |

| 2m | Dodecyl (C12) | 43 µM |

This research underscores how systematic modification of the proline amide structure can yield potent and specific enzyme inhibitors, providing a clear path for the development of therapeutic agents targeting proteases like PRCP.

Application of Proline Amide Derivatives in Continuous-Flow Synthesis of Advanced Chemical Building Blocks (e.g., 2-Cyano Pyrrolidine Derivative from "proline amide derivative (1 n)")

The utility of proline amide derivatives extends to advanced chemical manufacturing, particularly in the field of continuous-flow synthesis. This methodology offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. acs.org

A notable application is the continuous-flow synthesis of a 2-cyano pyrrolidine derivative, an important building block for antidiabetic drugs, from a proline amide derivative. researchgate.net In a specific study, researchers developed a method where a proline amide derivative, referred to as proline amide derivative (1 n) , was transformed into its corresponding nitrile. researchgate.net

The process involves a dehydration reaction catalyzed by cerium oxide (CeO₂) in acetonitrile, which also acts as the dehydrating agent. researchgate.net The reaction is performed in a continuous-flow setup using a heated catalyst column packed with CeO₂. This method efficiently converts the amide group of the proline derivative into a nitrile group, yielding the desired 2-cyano pyrrolidine derivative (2 n ) in high yield. researchgate.net

| Parameter | Value |

|---|---|

| Starting Material | Proline amide derivative (1 n) |

| Catalyst | Cerium Oxide (CeO₂) |

| Solvent/Dehydrating Agent | Acetonitrile (MeCN) |

| Temperature | 100 °C |

| Yield of Product (2 n) | 91% |

This innovative application highlights the role of proline amide derivatives as stable and versatile intermediates in the synthesis of complex and pharmaceutically relevant molecules, demonstrating their value in modernizing pharmaceutical production.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for proline amide derivative 1, and how can researchers optimize reaction yields?

- Methodological Answer : Proline amide derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For example, coupling 2-quinaldic acid with proline-t-butyl ester using activating reagents like PyBOP or HBTU is effective for forming amide bonds . Optimization includes adjusting stoichiometry (3-fold excess of Boc-protected proline), solvent selection (e.g., CH₂Cl₂), and purification via flash chromatography to isolate products. Hydrolysis of ester intermediates and subsequent coupling with amines (e.g., N-methyl-piperazine) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their limitations?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify backbone modifications and confirm amide bond formation. However, conformational flexibility (e.g., proline-induced cis/trans isomerism) may split signals, complicating interpretation .

- IR Spectroscopy : Amide I band analysis (~1600–1700 cm⁻¹) detects secondary structures, but overlapping signals require second-derivative or Fourier deconvolution for resolution .

- Mass Spectrometry : High-resolution MS (e.g., M+H peaks) confirms molecular weight but struggles with salt content or impurities without prior HPLC purification .

Q. What quality control measures ensure batch-to-batch consistency in synthetic proline amide derivatives for reproducible research?

- Methodological Answer : Implement rigorous analytical protocols:

- HPLC : Assess purity (>95%) and monitor retention times.

- MS : Verify molecular weight consistency.

- Peptide Content Analysis : Quantify active peptide vs. salts/impurities, especially for cell-based assays. Request additional QC (e.g., TFA removal <1%) for sensitive applications .

Q. What role does the proline residue play in the structural stability of amide derivatives within protein environments?

- Methodological Answer : Proline disrupts α-helices/β-sheets due to its rigid pyrrolidine ring and tertiary amide bond, which restricts peptide backbone flexibility. However, in transmembrane proteins, proline residues facilitate kinks in α-helices, aiding membrane insertion. Conformational studies using circular dichroism (CD) or X-ray crystallography (where feasible) are recommended .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact NMR spectral interpretation, and what strategies mitigate these challenges?

- Methodological Answer : Proline’s cis/trans isomerism creates multiple conformers, leading to split or broadened NMR signals. Strategies include:

- Low-Temperature NMR : Reduces conformational exchange rates.

- Solvent Screening : Use solvents like DMSO-d₆ to stabilize dominant conformers.

- Model Compounds : Synthesize simplified side-chain analogs (e.g., compound 6) to isolate spectral features .

Q. What computational models improve the accuracy of amide I band analysis in IR spectroscopy for proline amide derivatives?